N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide - 897622-16-1

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide

Catalog Number: EVT-2805652
CAS Number: 897622-16-1
Molecular Formula: C18H22FN3O4S2
Molecular Weight: 427.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)

Compound Description: FPMINT is a novel inhibitor of equilibrative nucleoside transporters (ENTs), exhibiting greater selectivity towards ENT2 compared to ENT1. Studies on FPMINT analogs have focused on understanding its structure-activity relationship and optimizing its potency and selectivity.

Relevance: While not directly structurally similar to N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide, FPMINT shares the key structural feature of a 4-fluorophenylpiperazine moiety. This commonality highlights the potential importance of this moiety in influencing biological activity related to nucleoside transporter inhibition. FPMINT analogs investigated in the paper explore modifications to the triazine core and naphthalene substituent, offering insights that could inform structural optimization of the target compound, N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide.

Compound 3c (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(m-tolyl)-1,3,5-triazin-2-amine)

Compound Description: Compound 3c emerged as the most potent ENT inhibitor among a series of FPMINT analogs. It functions as an irreversible and non-competitive inhibitor, reducing the Vmax of uridine uptake in both ENT1 and ENT2 without affecting the Km. Notably, it exhibits no impact on cell viability, protein expression, or internalization of ENT1 and ENT2.

(N-(4-((4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)phenyl)acetamide)

Compound Description: This compound (lead 1 in the study) is a hypothesized S100A2-p53 protein-protein interaction inhibitor. [, ] Initial studies demonstrated its moderate growth inhibitory activity against the MiaPaCa-2 pancreatic cancer cell line with an GI50 of approximately 50 μM. Subsequent research focused on developing focused libraries of this compound to enhance its activity against pancreatic cancer cell lines. [, ]

Relevance: This compound exhibits structural similarities to N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide, particularly the shared presence of a piperazine ring linked to a sulfonamide group. [, ] Notably, both compounds also feature a terminal aromatic substituent, albeit with different linking groups. [, ] Examining the structure-activity relationship data from the library of this compound, especially focusing on modifications to the sulfonamide aromatic ring and linking groups, can offer valuable insights for modulating the activity of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide.

2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-[11C]methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide (N-[11C]7)

Compound Description: N-[11C]7 is a carbon-11 labeled imidazo[1,2-a]pyridine derivative specifically designed as a potential radiotracer for positron emission tomography (PET) imaging of the PI3K/mTOR pathway in cancer. Its development was based on the promising activity of its reference standard, compound 7, as a potent dual PI3K/mTOR inhibitor.

Relevance: Although structurally distinct from N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide, N-[11C]7 incorporates a piperazine ring as a key component. Understanding the role of the piperazine ring in binding to PI3K/mTOR within this context can offer insights into the potential interactions and biological activity of the target compound. Furthermore, the study's focus on radiolabeling techniques for PET imaging provides valuable information for potential future applications of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide in similar imaging studies.

4-chloro-N-(2,5-difluorophenyl)-N-((1R)-{4-fluoro-2-[3-(1H-imidazol-1-yl)propyl]phenyl}ethyl)benzenesulfonamide hydrochloride (BMS-289948)

Compound Description: BMS-289948 is an orally active gamma-secretase inhibitor. Preclinical studies have demonstrated its efficacy in reducing brain and plasma Abeta(1-40) levels in APP-YAC mice, indicating its potential as a therapeutic agent for Alzheimer's disease.

Relevance: While not directly sharing the piperazine moiety, BMS-289948 belongs to the benzenesulfonamide class of compounds, like N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide. The benzenesulfonamide group is a common pharmacophore, and understanding its influence on BMS-289948's activity as a gamma-secretase inhibitor can provide valuable insights for exploring the biological activity of the target compound. Additionally, the successful development of BMS-289948 as an orally bioavailable drug provides encouragement for pursuing similar drug development efforts for N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide.

4-[2-((1R)-1-{[(4-chlorophenyl)sulfonyl]-2,5-difluoroanilino}ethyl)-5-fluorophenyl]butanoic acid (BMS-299897)

Compound Description: BMS-299897 is another orally active gamma-secretase inhibitor that effectively reduces brain and plasma Abeta(1-40) levels in preclinical models. Studies in guinea pigs have further demonstrated its ability to dose-dependently reduce Abeta levels in cortical tissue, cerebrospinal fluid, and plasma.

Relevance: Similar to BMS-289948, BMS-299897 belongs to the benzenesulfonamide class of compounds, showcasing the versatility of this pharmacophore in developing gamma-secretase inhibitors. While its structure differs significantly from N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide, its successful development as an orally bioavailable drug with proven efficacy in reducing Abeta levels provides valuable information for exploring the potential of the target compound as a therapeutic agent.

(R)-3-(2-(2-(4-methylpiperidin-1-yl)ethyl)pyrrolidine-1-sulfonyl)phenol (SB-269970)

Compound Description: SB-269970 is a selective antagonist for the 5-HT7 receptor. It effectively displaces the binding of radioligands like [3H]5-carboxamidotryptamine and [3H]8-hydroxy-2-(di-n-propylamino)tetraline to 5-HT7 receptors, enabling further characterization of 5-HT7 receptor binding sites in the brain.

Relevance: Although not directly similar in structure, SB-269970 highlights the significance of the sulfonamide group in targeting serotonin receptors. This understanding could inform further investigations of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide's potential interactions with serotonin receptors and its broader pharmacological profile.

(R)-N-(4-(6-(4-(1-(4-fluorophenyl)ethyl)piperazin-1-yl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide (AMG 628, 16p)

Compound Description: AMG 628 (also referred to as 16p in the study) is a potent TRPV1 antagonist with improved physicochemical and pharmacokinetic properties compared to its predecessor, AMG 517. It exhibits excellent aqueous solubility, a reduced half-life in preclinical models, and significant efficacy in blocking TRPV1-mediated physiological responses in vivo. These attributes led to its selection as a second-generation candidate for clinical trials as a potential treatment for chronic pain.

Relevance: AMG 628 is structurally related to N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide through the presence of a 4-fluorophenylpiperazine moiety. This shared structural element, albeit connected to different core structures, emphasizes its potential importance in influencing biological activity. The study's meticulous optimization of AMG 628's properties, including potency, solubility, and pharmacokinetic profile, provides a valuable blueprint for optimizing the properties of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide for potential therapeutic applications.

N,4-dimethyl-N-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)benzenesulfonamide (ML342)

Compound Description: ML342 is a high-affinity, nonfluorescent analog of fluorogens that effectively interferes with the binding between fluorogens and fluorogen activating proteins (FAPs), preventing the fluorescence signal. ML342 exhibits minimal toxicity to cells and does not disrupt the normal function of FAP-tagged receptors.

Relevance: While not directly structurally analogous, ML342 shares the important benzenesulfonamide functionality with N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide. Understanding ML342's mode of action in blocking FAP-fluorogen interactions can provide insights into the potential binding interactions and biological activities of the target compound. Furthermore, the study's success in identifying high-affinity, nonfluorescent analogs highlights a valuable strategy for developing potential inhibitors or modulators based on the N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide scaffold.

4-(4-fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amido]pyrimidin-5-yl-methanol

Compound Description: This compound was the focus of a study to develop a GC method for determining residual organic solvents during its synthesis. While its specific biological activity is not mentioned in the provided abstract, the research highlights the importance of analytical techniques for quality control in pharmaceutical development.

Relevance: This compound shares the 4-fluorophenyl moiety with N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide. Although the structures differ significantly, the presence of this common moiety suggests the possibility of shared physiochemical properties or potential for similar biological activity. Moreover, the study emphasizes the importance of thorough analytical characterization during the synthesis and development of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide.

4-(3-(2-(4-substitued piperazin-1-yl)ethyl)ureido)benzenesulfonamides

Compound Description: This series of compounds demonstrated potent inhibitory action against human carbonic anhydrase (hCA) isoforms, particularly hCA II, with low nanomolar IC50 values. They were less effective against other hCA isoforms.

Relevance: This series shares the piperazine ring linked to a sulfonamide group with N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide. The variation of substituents on the piperazine ring in these compounds provides insights into the structure-activity relationship for hCA inhibition. This information can be valuable when exploring the potential of the target compound as a carbonic anhydrase inhibitor.

2-(4-substitued piperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives

Compound Description: This series of compounds exhibited low nanomolar inhibitory activity against hCA II and hCA VII, isoforms implicated in epileptogenesis. Some derivatives demonstrated effective anticonvulsant activity in animal models, suggesting their potential as therapeutic agents for epilepsy.

Relevance: This series also shares the piperazine ring linked to a sulfonamide group with N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide. The study's exploration of various substituents on the piperazine ring and the observed anticonvulsant activity provide valuable information for investigating the target compound's potential as an anticonvulsant agent and its broader pharmacological profile.

Properties

CAS Number

897622-16-1

Product Name

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzenesulfonamide

Molecular Formula

C18H22FN3O4S2

Molecular Weight

427.51

InChI

InChI=1S/C18H22FN3O4S2/c19-16-6-8-17(9-7-16)21-11-13-22(14-12-21)27(23,24)15-10-20-28(25,26)18-4-2-1-3-5-18/h1-9,20H,10-15H2

InChI Key

KRJLUMOXEJCDLU-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNS(=O)(=O)C3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.